molecular formula C12H14N2OS B12348863 N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride

N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride

Cat. No.: B12348863
M. Wt: 234.32 g/mol
InChI Key: KIMBPGUAODOPBO-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry . This compound is characterized by the presence of a benzyl group, a methoxy group, and a thiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride typically involves the reaction of appropriate thiazole derivatives with benzyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with various biological pathways, modulating their activity. This interaction can lead to the inhibition or activation of specific enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: N-benzyl-1-(2-methoxy-1,3-thiazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzyl group on the thiazole ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C12H14N2OS/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3

InChI Key

KIMBPGUAODOPBO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(S1)CNCC2=CC=CC=C2

Origin of Product

United States

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